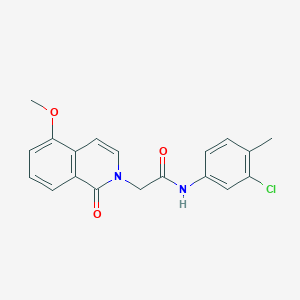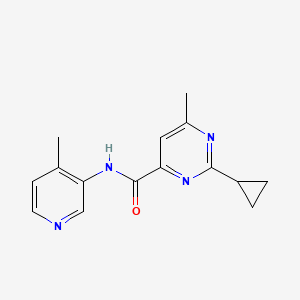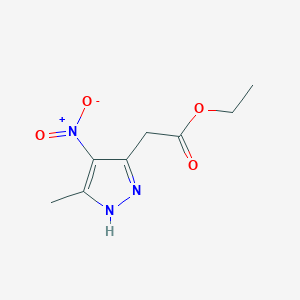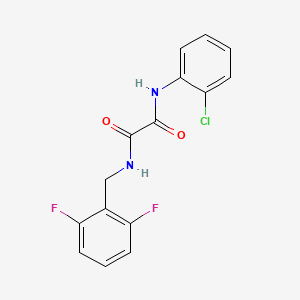![molecular formula C19H20F3N3O B2518950 5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 477888-30-5](/img/structure/B2518950.png)
5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one is a chemical compound that has shown promising results in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the development and activation of B-cells, which play a significant role in the immune response. Inhibition of BTK has been shown to be effective in treating various autoimmune diseases and cancers.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
Anti-HIV Potential
Imidazole-containing indole derivatives have been studied as anti-HIV agents. Their molecular docking studies revealed promising interactions with HIV-1 .
Antitubercular Activity
Indole-based compounds have been evaluated for their antitubercular potential. For example, derivatives derived from pyridine and indole were tested against Mycobacterium tuberculosis .
Antimicrobial and Antifungal Properties
Indole derivatives may play a role in combating microbial infections, making them relevant for drug development.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Pharmacokinetics
One related compound, identified as jnj 54166060, is reported to have high oral bioavailability and low-moderate clearance in preclinical species
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)13-2-1-3-14(12-13)24-8-10-25(11-9-24)17-5-4-16-15(18(17)26)6-7-23-16/h1-3,6-7,12,17,23H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWWIRUPVMPIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2)C(=O)C1N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide](/img/structure/B2518870.png)
![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)

![1-[(2-Methylphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2518874.png)
![2-Phenoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2518876.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)
![2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2518881.png)

![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)

